

Spectroscopic Profile of Dibenzosuberenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dibenzosuberenone**

Cat. No.: **B194781**

[Get Quote](#)

Introduction: 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as **Dibenzosuberenone**, is a tricyclic organic compound with the chemical formula C₁₅H₁₀O. Its rigid, fused-ring structure serves as a key scaffold in medicinal chemistry, notably as a precursor in the synthesis of various pharmaceuticals, particularly tricyclic antidepressants. A thorough understanding of its spectroscopic properties is fundamental for researchers, scientists, and drug development professionals for structural confirmation, purity assessment, and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Dibenzosuberenone**, complete with experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **Dibenzosuberenone**.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment	Chemical Shift (δ) ppm
Aromatic (H1, H2, H3, H4, H6, H7, H8, H9)	8.20
Aromatic (H1, H2, H3, H4, H6, H7, H8, H9)	7.71 - 7.35
Olefinic (H10, H11)	6.99
Solvent: CDCl ₃ , Reference: TMS (0 ppm)	

Table 2: ^{13}C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ) ppm
C=O (Carbonyl)	~190-195
Aromatic/Olefinic	~125-140

Note: Experimentally verified public data for the complete assignment of ^{13}C NMR shifts is limited. The values presented are estimates based on typical chemical shifts for similar functional groups.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm^{-1})	Intensity
C-H Stretch (Aromatic/Olefinic)	3100 - 3000	Medium
C=O Stretch (α,β -unsaturated ketone)	~1650	Strong
C=C Stretch (Aromatic/Olefinic)	1600 - 1450	Medium-Strong
C-H Bend (Aromatic)	900 - 675	Strong

Sample Preparation: KBr Pellet or Nujol Mull

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Possible Fragment
206	78.1	[M] ⁺ (Molecular Ion)
207	12.9	[M+1] ⁺
178	100.0	[M-CO] ⁺
177	12.6	[M-CO-H] ⁺
176	19.8	[M-CO-H ₂] ⁺
152	10.8	[C ₁₂ H ₈] ⁺ (Biphenylene)
151	9.6	[C ₁₂ H ₇] ⁺
89	13.2	[C ₇ H ₅] ⁺
76	18.0	[C ₆ H ₄] ⁺ (Benzyne)

Ionization Method: Electron

Ionization (EI) at 75 eV

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the standard experimental protocols for obtaining the NMR, IR, and MS spectra of **Dibenzosuberenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: A sample of **Dibenzosuberenone** (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Bruker Avance, operating at a frequency of 400 MHz or higher for protons.
- Acquisition Parameters (¹H NMR):
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Number of Scans: 16-32, to achieve adequate signal-to-noise.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- Acquisition Parameters (¹³C NMR):
 - Pulse Program: Proton-decoupled pulse sequence (zgpg30).
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the peaks are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **Dibenzosuberone** is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

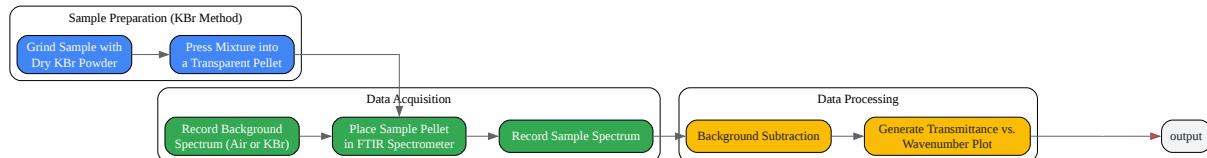
- Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
 - The sample pellet is placed in the spectrometer's sample holder.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The instrument software automatically subtracts the background spectrum.
- Data Analysis: The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A dilute solution of **Dibenzosuberenone** is introduced into the mass spectrometer. For solid samples with sufficient volatility, a direct insertion probe can be used.
- Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, and its mass provides the molecular weight of the compound. Other peaks represent fragment ions, which provide structural information.


Visualized Workflows

The following diagrams illustrate the generalized workflows for the acquisition of spectroscopic data.

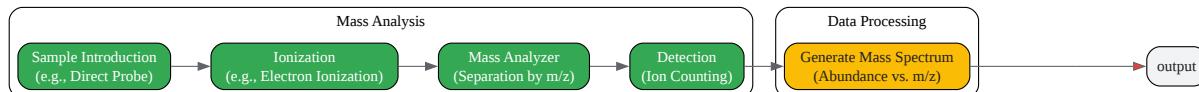

[Click to download full resolution via product page](#)

Figure 1. Generalized workflow for NMR data acquisition.

[Click to download full resolution via product page](#)

Figure 2. Generalized workflow for FTIR data acquisition.

[Click to download full resolution via product page](#)

Figure 3. Generalized workflow for Mass Spectrometry data acquisition.

- To cite this document: BenchChem. [Spectroscopic Profile of Dibenzosuberone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194781#spectroscopic-data-nmr-ir-ms-of-dibenzosuberone\]](https://www.benchchem.com/product/b194781#spectroscopic-data-nmr-ir-ms-of-dibenzosuberone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com